Cas no 1093648-13-5 (2-(4-Fluorobenzyl)aminoethanol Hydrochloride)

2-(4-Fluorobenzyl)aminoethanol Hydrochloride is a fluorinated organic compound with the molecular formula C9H13ClFNO. This hydrochloride salt derivative of 2-aminoethanol features a 4-fluorobenzyl substitution, enhancing its stability and reactivity for synthetic applications. The fluorine substituent improves electrophilic properties, making it valuable in pharmaceutical and agrochemical intermediates. Its crystalline form ensures consistent purity, while the hydrochloride salt improves solubility in polar solvents. The compound is particularly useful in nucleophilic substitution reactions and as a building block for bioactive molecules. Proper handling under controlled conditions is recommended due to its hygroscopic nature. Suitable for research and industrial use in fine chemical synthesis.
2-(4-Fluorobenzyl)aminoethanol Hydrochloride structure
1093648-13-5 structure
商品名:2-(4-Fluorobenzyl)aminoethanol Hydrochloride
CAS番号:1093648-13-5
MF:C9H12NOF.HCl
メガワット:205.65702
CID:1072332
PubChem ID:17289319

2-(4-Fluorobenzyl)aminoethanol Hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride
    • 2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol, chloride
    • AG-L-52481
    • AGN-PC-01EJ5R
    • ARONIS014888
    • CTK8A5374
    • SBB080484
    • AKOS005111076
    • 2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
    • 2-[(4-fluorophenyl)methylamino]ethanol;hydrochloride
    • Z3225797537
    • 2-[(4-Fluorobenzyl)amino]ethanol HCl
    • 2-((4-Fluorobenzyl)amino)ethanolhydrochloride
    • 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
    • 2-{[(4-fluorophenyl)methyl]amino}ethanol hydrochloride
    • 2-((4-Fluorobenzyl)amino)ethanol hydrochloride
    • EN300-7430563
    • DTXSID40589485
    • 1093648-13-5
    • BS-37158
    • G30803
    • 2-(4-Fluorobenzyl)aminoethanol Hydrochloride
    • MDL: MFCD07105351
    • インチ: InChI=1S/C9H12FNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
    • InChIKey: IGDVYUBSXUIGOH-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)F)CNCCO.Cl

計算された属性

  • せいみつぶんしりょう: 205.0669699g/mol
  • どういたいしつりょう: 205.0669699g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 113
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų

2-(4-Fluorobenzyl)aminoethanol Hydrochloride セキュリティ情報

  • 危険レベル:IRRITANT

2-(4-Fluorobenzyl)aminoethanol Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B435238-50mg
2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride
1093648-13-5
50mg
$ 50.00 2022-04-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048804-500mg
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride
1093648-13-5
500mg
2843.0CNY 2021-07-13
Enamine
EN300-7430563-0.5g
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
1093648-13-5 95.0%
0.5g
$54.0 2025-02-20
Enamine
EN300-7430563-5.0g
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
1093648-13-5 95.0%
5.0g
$275.0 2025-02-20
A2B Chem LLC
AE20933-1g
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride
1093648-13-5 95%
1g
$35.00 2024-04-20
Enamine
EN300-7430563-10.0g
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
1093648-13-5 95.0%
10.0g
$532.0 2025-02-20
Enamine
EN300-7430563-0.05g
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
1093648-13-5 95.0%
0.05g
$19.0 2025-02-20
TRC
B435238-100mg
2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride
1093648-13-5
100mg
$ 98.00 2023-04-18
TRC
B435238-500mg
2-[(4-Fluorobenzyl)amino]ethanol Hydrochloride
1093648-13-5
500mg
$ 135.00 2022-04-02
Enamine
EN300-7430563-0.25g
2-{[(4-fluorophenyl)methyl]amino}ethan-1-ol hydrochloride
1093648-13-5 95.0%
0.25g
$35.0 2025-02-20

2-(4-Fluorobenzyl)aminoethanol Hydrochloride 関連文献

2-(4-Fluorobenzyl)aminoethanol Hydrochlorideに関する追加情報

Research Brief on 2-(4-Fluorobenzyl)aminoethanol Hydrochloride (CAS: 1093648-13-5): Recent Advances and Applications

2-(4-Fluorobenzyl)aminoethanol Hydrochloride (CAS: 1093648-13-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and recent applications in drug discovery.

Recent studies have highlighted the compound's role as a versatile building block in medicinal chemistry. The presence of both the fluorobenzyl group and the aminoethanol moiety provides unique opportunities for structure-activity relationship (SAR) optimization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing novel β2-adrenergic receptor agonists, showing improved selectivity profiles compared to traditional compounds.

In terms of synthesis optimization, researchers have developed more efficient routes to 2-(4-Fluorobenzyl)aminoethanol Hydrochloride. A 2024 paper in Organic Process Research & Development reported a scalable synthesis with 78% overall yield and >99% purity, addressing previous challenges in large-scale production. This advancement has significant implications for its potential commercialization and broader research applications.

Pharmacological investigations have revealed promising CNS activity. Preclinical studies indicate that derivatives of this compound show blood-brain barrier penetration and neuroprotective effects in animal models of neurodegenerative diseases. The fluorinated aromatic ring appears to contribute to both metabolic stability and target engagement, as evidenced by recent PET imaging studies using radiolabeled analogs.

Current research directions include exploring its potential in targeted drug delivery systems. Several groups are investigating conjugates of 2-(4-Fluorobenzyl)aminoethanol Hydrochloride with nanoparticles and antibodies for site-specific therapeutic applications. Early results suggest enhanced tumor accumulation in certain cancer models, though further optimization is needed to improve specificity.

From a safety perspective, recent toxicological assessments indicate favorable profiles at therapeutic doses. The compound shows minimal off-target effects in comprehensive kinase screening panels, making it an attractive scaffold for further development. However, researchers note that careful consideration of metabolic pathways is required, as some metabolites may exhibit different pharmacological activities.

In conclusion, 2-(4-Fluorobenzyl)aminoethanol Hydrochloride represents a promising chemical entity with diverse applications in drug discovery and development. Ongoing research continues to uncover new therapeutic possibilities while addressing challenges in formulation and delivery. The compound's unique combination of physicochemical properties and biological activities positions it as a valuable tool for medicinal chemists and pharmacologists alike.

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